N-[1-(pyridin-2-yl)ethyl]benzamide
Description
N-[1-(Pyridin-2-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a pyridine ring linked via an ethyl group to the amide nitrogen.
Properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(13-9-5-6-10-15-13)16-14(17)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQVRJRSJJITNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(pyridin-2-yl)ethyl]benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Another method involves the use of bimetallic metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC MOF can catalyze the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene, producing this compound with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl or benzamide moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Iodine and tert-butyl hydroperoxide (TBHP) in toluene.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide or pyridinyl groups.
Reduction: Reduced forms of the benzamide or pyridinyl groups.
Substitution: Substituted benzamide or pyridinyl derivatives.
Scientific Research Applications
N-[1-(pyridin-2-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituted Benzamides with Pyridine Moieties
Several analogs share the core N-(pyridin-2-yl)ethylbenzamide scaffold but differ in substituents:
- N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)benzamide (11zb) : Incorporates a bulky tert-butylphenyl group, likely enhancing lipophilicity and steric hindrance compared to the parent compound .
- N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (11m) : Adds a 4-methoxybenzoyl group and a phenyl substituent, which may improve membrane permeability or receptor binding .
Key Structural Differences :
| Compound | Substituents on Benzamide | Additional Groups | Molecular Weight |
|---|---|---|---|
| N-[1-(Pyridin-2-yl)ethyl]benzamide | None | Pyridin-2-ylethyl | ~268.3 g/mol |
| 11zb | 2-(tert-Butyl)phenyl | Pyridin-2-ylethyl | ~389.5 g/mol |
| 11m | 4-Methoxy, 2-(tert-Butyl)phenyl | 1-Phenyl-2-(pyridin-2-yl)ethyl | ~465.6 g/mol |
Complex Heterocyclic Analogs
Compounds with fused heterocycles demonstrate enhanced target specificity but greater synthetic complexity:
- (S)-4-(8-Amino-3-(1-(3-methoxybut-2-enoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide: Features an imidazo-pyrazine core and a pyrrolidine ring, likely influencing DNA binding or enzymatic interactions .
Natural Product Derivatives
Natural benzamides, such as N-[1-(benzoyloxy)ethyl]benzamide isolated from Litsea garrettii, share the benzamide backbone but lack pyridine moieties. These compounds often exhibit moderate bioactivities (e.g., antioxidant or anti-inflammatory effects) but are less structurally modified than synthetic analogs .
Piperazine/Piperidine-Containing Analogs
Q & A
Q. What challenges arise in scaling up synthesis while maintaining purity, and how are they addressed?
- Methodological Answer :
- Byproduct control : Optimize reaction time and temperature to minimize side reactions (e.g., over-hydrogenation) .
- Purification : Use flash chromatography (silica gel) or preparative HPLC for gram-scale batches .
- Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
